molecular formula C9H8N2O6 B2620712 2-(Carboxymethylamino)-4-nitrobenzoic acid CAS No. 108302-73-4

2-(Carboxymethylamino)-4-nitrobenzoic acid

Cat. No.: B2620712
CAS No.: 108302-73-4
M. Wt: 240.171
InChI Key: ZNPDQLNSPHZPLC-UHFFFAOYSA-N
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Description

2-(Carboxymethylamino)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxymethylamino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylamino)-4-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of microwave irradiation to accelerate the reaction rate and improve yield. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Carboxymethylamino)-4-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxymethylamino)-4-aminobenzoic acid
  • 2-(Carboxymethylamino)-4-nitrobenzyl alcohol
  • 2-(Carboxymethylamino)-4-chlorobenzoic acid

Uniqueness

2-(Carboxymethylamino)-4-nitrobenzoic acid is unique due to the presence of both carboxymethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(carboxymethylamino)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c12-8(13)4-10-7-3-5(11(16)17)1-2-6(7)9(14)15/h1-3,10H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDQLNSPHZPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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